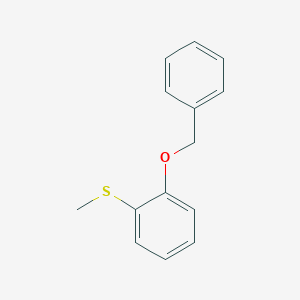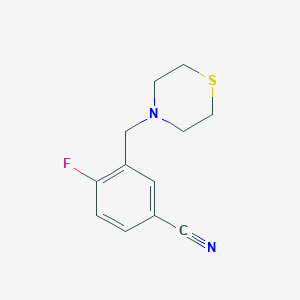
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile is an organic compound with the molecular formula C12H13FN2S It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom and a thiomorpholinomethyl group
Métodos De Preparación
The synthesis of 4-Fluoro-3-(thiomorpholinomethyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 4-fluorobenzonitrile with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(thiomorpholinomethyl)benzonitrile involves its interaction with specific molecular targets. The thiomorpholine group can interact with biological macromolecules, potentially inhibiting or modifying their function. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparación Con Compuestos Similares
Similar compounds to 4-Fluoro-3-(thiomorpholinomethyl)benzonitrile include:
4-Fluoro-3-nitrobenzonitrile: This compound has a nitro group instead of a thiomorpholinomethyl group, leading to different chemical reactivity and applications.
4-Fluoro-2-(trifluoromethyl)benzonitrile:
The uniqueness of this compound lies in its combination of a fluorine atom and a thiomorpholinomethyl group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H13FN2S |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
4-fluoro-3-(thiomorpholin-4-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H13FN2S/c13-12-2-1-10(8-14)7-11(12)9-15-3-5-16-6-4-15/h1-2,7H,3-6,9H2 |
Clave InChI |
UBRWLGXEKDDSET-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1CC2=C(C=CC(=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


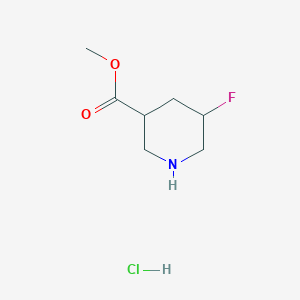
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
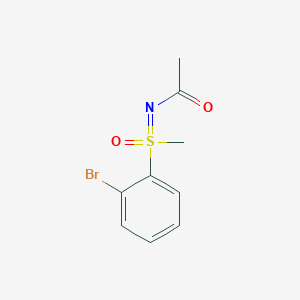
![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)
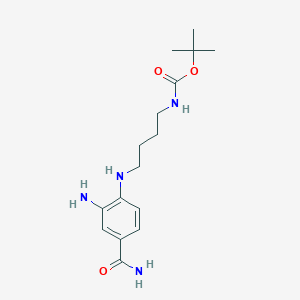
![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)
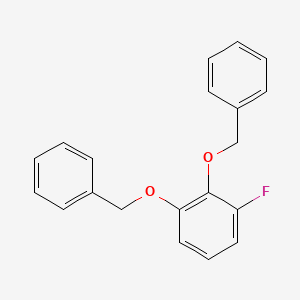
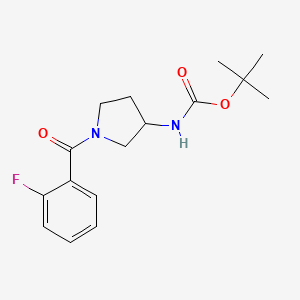
![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)
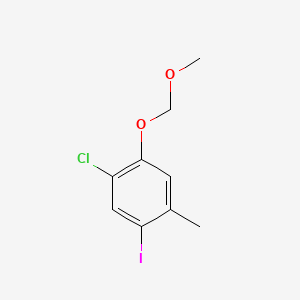
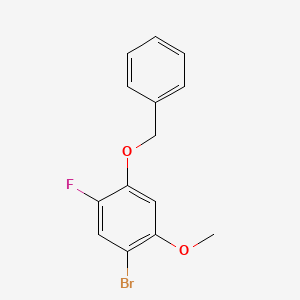
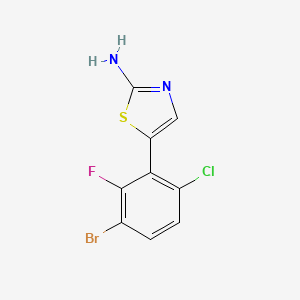
![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)
